1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea
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Overview
Description
1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of furan, pyridine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a condensation reaction between furan-2-carbaldehyde and 3-aminopyridine under acidic conditions.
Thiazole Ring Formation: The intermediate is then reacted with 2-bromo-5-methylthiazole in the presence of a base such as potassium carbonate to form the thiazole ring.
Urea Formation: Finally, the compound is treated with an isocyanate derivative to form the urea linkage, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and photovoltaic materials.
Industry: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in its potential anti-cancer applications.
Molecular Pathways: It affects various cellular pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-{[5-(furan-2-yl)pyridin-3-yl]methyl}-3-(5-methyl-1,3-thiazol-2-yl)urea shares similarities with other heterocyclic compounds such as:
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-18-15(22-10)19-14(20)17-8-11-5-12(9-16-7-11)13-3-2-4-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFDMWPAEENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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